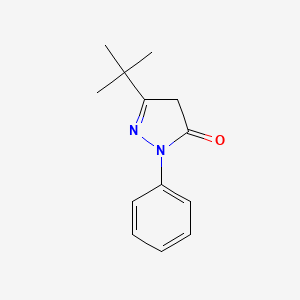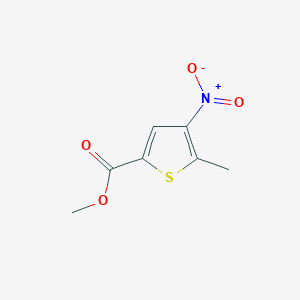
4-Benzoilbenzoato de metilo
Descripción general
Descripción
Synthesis Analysis
Methyl 4-benzoylbenzoate can be synthesized through a one-step reaction between p-methoxyphenylacetic acid and benzoyl chloride in the presence of a catalyst such as Aluminum trichloride or sulfuric acid.Molecular Structure Analysis
The molecular formula of Methyl 4-benzoylbenzoate is C15H12O3 . It has an average mass of 240.254 Da and a monoisotopic mass of 240.078644 Da .Physical And Chemical Properties Analysis
Methyl 4-benzoylbenzoate has a molecular weight of 270.31 g/mol, a melting point of 76-77°C, and a boiling point of 160-165°C. It is slightly soluble in water but dissolves easily in organic solvents such as ethanol, acetone, and chloroform. Its refractive index is 1.575, and its density is 1.168 g/cm³.Aplicaciones Científicas De Investigación
Síntesis orgánica
En el campo de la química orgánica, el 4-Benzoilbenzoato de metilo se utiliza como reactivo o intermedio en la síntesis de diversos compuestos orgánicos. Su grupo benzoato es reactivo y puede sufrir transformaciones como la hidrólisis y la reducción, lo que lleva a la producción de ácido benzoico y otros compuestos relacionados. Esto lo hace valioso para estudiar mecanismos de reacción y desarrollar nuevas vías de síntesis .
Ciencia de los materiales
Las propiedades del this compound son de interés en la ciencia de los materiales, particularmente en el desarrollo de materiales orgánicos con propiedades ópticas o electrónicas específicas. Su estructura grande y no polar podría ser útil para crear componentes para semiconductores orgánicos o materiales fotovoltaicos .
Aplicaciones agrícolas
Si bien el this compound en sí mismo puede no utilizarse directamente en la agricultura, su análogo estructural, el benzoato de metilo, se ha estudiado como insecticida ambientalmente seguro. Sirve como tóxico de contacto, fumigante y repelente, entre otros roles. La investigación sobre el this compound podría conducir al desarrollo de nuevos biopesticidas o reguladores del crecimiento con propiedades similares o mejoradas .
Investigación química
El this compound se utiliza en la investigación química como compuesto estándar o de referencia en diversas técnicas analíticas como RMN, HPLC y LC-MS. Su estructura y propiedades bien definidas lo hacen adecuado para el desarrollo de métodos y fines de calibración .
Aplicaciones ambientales
Compuestos como el this compound pueden estudiarse por sus aplicaciones ambientales, particularmente en la remediación de contaminantes. La investigación podría explorar su uso como catalizador o adsorbente en la eliminación de contaminantes orgánicos del agua o el aire. Su potencial para incorporarse en marcos metal-orgánicos (MOF) para la limpieza ambiental también es un área de interés .
Safety and Hazards
Mecanismo De Acción
Target of Action
Methyl 4-benzoylbenzoate is a chemical compound with the formula C15H12O3 It’s structurally similar to benzyl benzoate, which is known to exert toxic effects on the nervous system of parasites, resulting in their death .
Mode of Action
Benzyl benzoate, a structurally similar compound, exerts toxic effects on the nervous system of parasites, leading to their death . It’s also toxic to mite ova, though its exact mechanism of action is unknown .
Biochemical Pathways
It’s known that benzylic compounds can undergo various reactions, including free radical bromination, nucleophilic substitution, and oxidation . These reactions can potentially affect various biochemical pathways.
Pharmacokinetics
A study on methyl 3,4-dihydroxybenzoate (mdhb), a similar compound, showed that it has fast absorption, high systemic clearance, and a short half-life . The oral bioavailability of MDHB was found to be 23% . These properties might be similar for Methyl 4-benzoylbenzoate, but further studies are needed to confirm this.
Result of Action
Based on the mode of action of similar compounds, it might exert toxic effects on certain organisms, leading to their death .
Propiedades
IUPAC Name |
methyl 4-benzoylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O3/c1-18-15(17)13-9-7-12(8-10-13)14(16)11-5-3-2-4-6-11/h2-10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPXFXAMIFNGJLD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20325247 | |
| Record name | Methyl 4-benzoylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20325247 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6158-54-9 | |
| Record name | Methyl p-benzoyl benzoate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=409445 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Methyl 4-benzoylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20325247 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![2-Chloro-9-methyl-4h-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B1594127.png)


